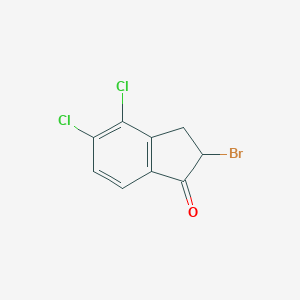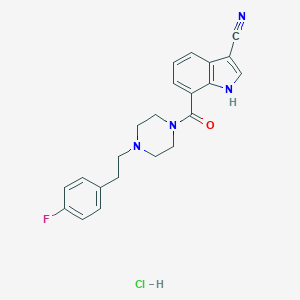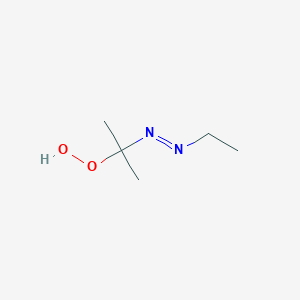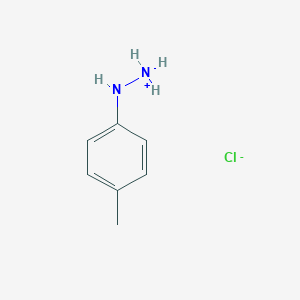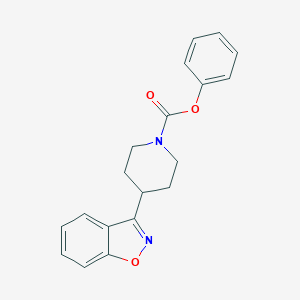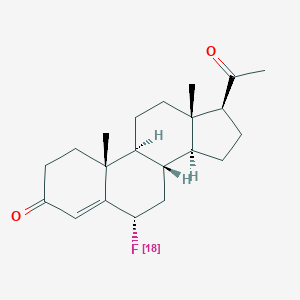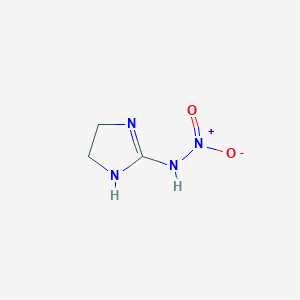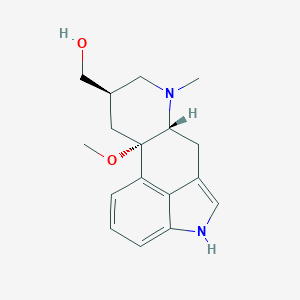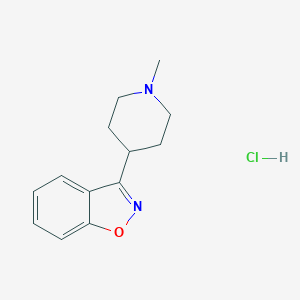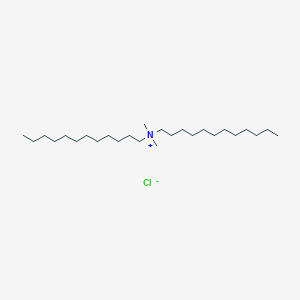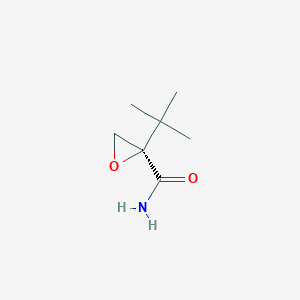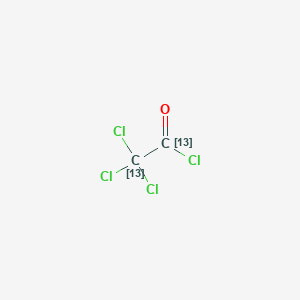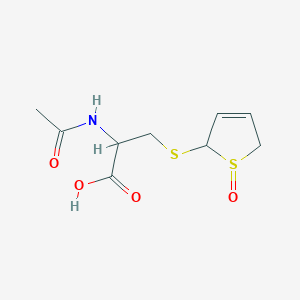
2,5-Dihydrothiophene sulfoxide-2-mercapturic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dihydrothiophene sulfoxide-2-mercapturic acid (DHTSMA) is a metabolite of 2,5-dihydrothiophene (DHT), which is a compound that is widely used in the chemical industry. DHTSMA has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 2,5-Dihydrothiophene sulfoxide-2-mercapturic acid is not well understood, but it is believed to involve the formation of a covalent bond between the sulfur atom of GSH and the carbon atom of DHT. This reaction is catalyzed by GST, which plays a key role in the detoxification of xenobiotics in the body. The resulting product, 2,5-Dihydrothiophene sulfoxide-2-mercapturic acid, is excreted in the urine and can be detected using analytical techniques such as HPLC and MS.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,5-Dihydrothiophene sulfoxide-2-mercapturic acid are not well understood, but it is believed to be a relatively stable and non-toxic metabolite of DHT. It has been shown to be excreted in the urine of rats and humans following exposure to DHT, suggesting that it may be a useful biomarker for exposure to DHT and related compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,5-Dihydrothiophene sulfoxide-2-mercapturic acid in lab experiments is its stability and ease of detection. It can be detected using analytical techniques such as HPLC and MS, which are widely available in most research laboratories. However, one of the main limitations of using 2,5-Dihydrothiophene sulfoxide-2-mercapturic acid is that it is a relatively new biomarker, and its use in scientific research is still limited. Further studies are needed to fully understand its potential applications and limitations.
Direcciones Futuras
There are several future directions for research on 2,5-Dihydrothiophene sulfoxide-2-mercapturic acid. One area of research is the development of new analytical techniques for the detection of 2,5-Dihydrothiophene sulfoxide-2-mercapturic acid in biological samples. Another area of research is the investigation of the biochemical and physiological effects of 2,5-Dihydrothiophene sulfoxide-2-mercapturic acid, particularly its potential role in the metabolism and detoxification of xenobiotics. Finally, there is a need for further studies to investigate the potential applications and limitations of 2,5-Dihydrothiophene sulfoxide-2-mercapturic acid in scientific research, particularly in the fields of biochemistry and physiology.
Métodos De Síntesis
2,5-Dihydrothiophene sulfoxide-2-mercapturic acid can be synthesized by the reaction of DHT with glutathione (GSH), which is a tripeptide molecule that is widely distributed in the body. The reaction of DHT with GSH is catalyzed by the enzyme glutathione S-transferase (GST), which is present in many tissues and organs. The resulting product, 2,5-Dihydrothiophene sulfoxide-2-mercapturic acid, is excreted in the urine and can be detected using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
2,5-Dihydrothiophene sulfoxide-2-mercapturic acid has been used extensively in scientific research as a biomarker for exposure to DHT and related compounds. It has been used to study the metabolism and toxicology of DHT, as well as to investigate the biochemical and physiological effects of DHT and its metabolites. 2,5-Dihydrothiophene sulfoxide-2-mercapturic acid has also been used as a tool to study the mechanisms of action of GST and other enzymes involved in the metabolism of xenobiotics.
Propiedades
Número CAS |
143773-87-9 |
|---|---|
Nombre del producto |
2,5-Dihydrothiophene sulfoxide-2-mercapturic acid |
Fórmula molecular |
C9H13NO4S2 |
Peso molecular |
263.3 g/mol |
Nombre IUPAC |
2-acetamido-3-[(1-oxo-2,5-dihydrothiophen-2-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C9H13NO4S2/c1-6(11)10-7(9(12)13)5-15-8-3-2-4-16(8)14/h2-3,7-8H,4-5H2,1H3,(H,10,11)(H,12,13) |
Clave InChI |
DUJCEJZUATXZLC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CSC1C=CCS1=O)C(=O)O |
SMILES canónico |
CC(=O)NC(CSC1C=CCS1=O)C(=O)O |
Sinónimos |
2,5-dihydrothiophene sulfoxide-2-mercapturic acid 2,5-DTSMA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




